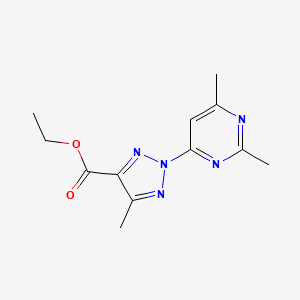
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxyphenylmethyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyphenylmethyl group, and the attachment of the pyridinyl group. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the Hydroxyphenylmethyl Group: This step often involves the use of Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions or through the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylmethyl group may interact with active sites on enzymes, while the pyridinyl group may facilitate binding to receptor sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxyphenyl)piperazine: Similar structure but lacks the pyridinyl group.
3-Methylpyridine: Contains the pyridinyl group but lacks the piperazine ring.
Piperazine-1-carbaldehyde: Contains the piperazine ring and aldehyde group but lacks the hydroxyphenylmethyl and pyridinyl groups.
Uniqueness
4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a hydroxyphenylmethyl group, a pyridinyl group, and a piperazine ring. This unique structure allows it to interact with a variety of biological targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H21N3O2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-[5-[hydroxy(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H21N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13,17,23H,7-10H2,1H3 |
Clave InChI |
RCHACGCETFSENW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


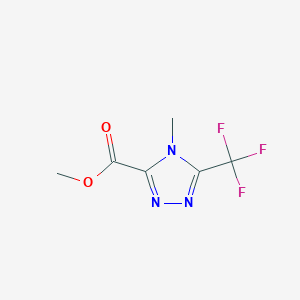

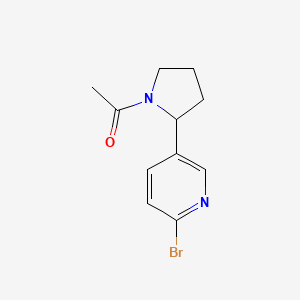


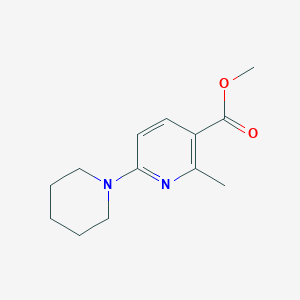

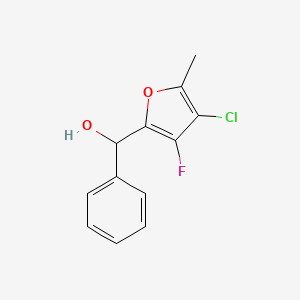
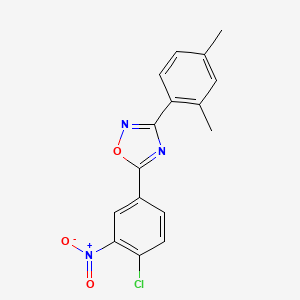
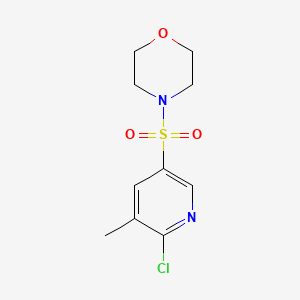

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
